molecular formula C19H14Cl2N2O B11662166 N-cyclopropyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

N-cyclopropyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Cat. No.: B11662166
M. Wt: 357.2 g/mol
InChI Key: OPDTUBXMLVAUEZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a chemical compound with the molecular formula C19H14Cl2N2O and a molecular weight of 357.23 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

The synthesis of N-cyclopropyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with cyclopropylcarbonyl chloride to form an intermediate, which is then reacted with 2-chloroquinoline-4-carboxylic acid under specific conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-cyclopropyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

N-cyclopropyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14Cl2N2O

Molecular Weight

357.2 g/mol

IUPAC Name

N-cyclopropyl-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C19H14Cl2N2O/c20-15-8-5-11(9-16(15)21)18-10-14(19(24)22-12-6-7-12)13-3-1-2-4-17(13)23-18/h1-5,8-10,12H,6-7H2,(H,22,24)

InChI Key

OPDTUBXMLVAUEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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